Hydrocinnamic acid-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIGOLPHOKFCH-RJSZUWSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Hydrocinnamic-2,2-D2 Acid: A Technical Guide for Metabolic Research

Abstract

This technical guide provides a comprehensive overview of the synthesis of Hydrocinnamic-2,2-D2 acid, a crucial isotopically labeled compound for metabolic research. Deuterium-labeled compounds serve as powerful tools for tracing metabolic pathways, understanding drug pharmacokinetics, and elucidating mechanisms of action. This document details a practical and efficient synthetic protocol, presents quantitative data in a clear tabular format, and visualizes the synthetic workflow and relevant metabolic pathways using Graphviz diagrams. The target audience for this guide includes researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Hydrocinnamic acid, also known as 3-phenylpropanoic acid, and its derivatives are widely distributed in nature and exhibit a range of biological activities. In metabolic research, understanding the fate of such compounds within a biological system is paramount. The use of stable isotope-labeled internal standards, such as Hydrocinnamic-2,2-D2 acid, is indispensable for quantitative analysis in mass spectrometry-based metabolomics. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, potentially altering the rate of metabolism and providing insights into metabolic pathways.[1][2]

This guide focuses on a robust and environmentally friendly method for the synthesis of α-deuterated carboxylic acids, which can be readily applied to produce Hydrocinnamic-2,2-D2 acid with high isotopic purity.

Synthetic Methodology

The synthesis of Hydrocinnamic-2,2-D2 acid is achieved through the deuteration and subsequent decarboxylation of a suitable precursor, phenylmalonic acid. This method is advantageous due to its high yield, excellent deuterium incorporation, and mild reaction conditions.

Reaction Principle

The core of the synthesis involves two key steps:

-

H/D Exchange: The acidic α-protons of phenylmalonic acid are exchanged with deuterium atoms from deuterium oxide (D₂O).

-

Decarboxylation: The resulting deuterated phenylmalonic acid is heated to induce decarboxylation, yielding Hydrocinnamic-2,2-D2 acid.

Experimental Protocol

The following protocol is adapted from a general method for the synthesis of α-deuterated carboxylic acids.

Materials:

-

Phenylmalonic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard glassware for extraction and purification (optional)

Procedure:

-

Deuteration: In a round-bottom flask, dissolve phenylmalonic acid in D₂O.

-

Heating: Heat the solution under reflux for a specified period to facilitate the hydrogen-deuterium exchange at the α-position.

-

Decarboxylation: Continue heating the solution at a temperature sufficient to induce decarboxylation. The evolution of CO₂ gas will be observed.

-

Work-up: After the reaction is complete (as determined by the cessation of gas evolution or by TLC/NMR analysis), the reaction mixture is cooled. The product, Hydrocinnamic-2,2-D2 acid, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification (if necessary): The crude product is often of high purity. However, if required, it can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of α-deuterated carboxylic acids using the malonic acid method. These values can be considered indicative for the synthesis of Hydrocinnamic-2,2-D2 acid.

| Parameter | Value | Reference |

| Starting Material | Phenylmalonic Acid | General Method |

| Deuterium Source | Deuterium Oxide (D₂O) | General Method |

| Typical Yield | 83 - 94% | General Method |

| Deuterium Incorporation | Up to 99% | General Method |

| Reaction Temperature | Reflux, followed by decarboxylation temperature | General Method |

| Reaction Time | Varies (typically several hours) | General Method |

| Purification | Often not required | General Method |

Visualization of Workflow and Metabolic Pathways

Synthetic Workflow

The following diagram illustrates the synthetic pathway for Hydrocinnamic-2,2-D2 acid from phenylmalonic acid.

Caption: Synthetic workflow for Hydrocinnamic-2,2-D2 acid.

Metabolic Pathway of Hydrocinnamic Acid

Hydrocinnamic acid undergoes metabolism in mammals primarily through two routes: β-oxidation in the liver and transformation by the gut microbiota.

A. Hepatic β-Oxidation: Similar to fatty acids, the propionic acid side chain of hydrocinnamic acid can be shortened via β-oxidation in the mitochondria of liver cells.[3][4][5][6]

B. Gut Microbiota Metabolism: The gut microbiota can metabolize hydrocinnamic acid through various reactions, including hydrogenation and dehydroxylation (if substituted).[7][8][9][10][11][12] These microbial metabolites can then be absorbed and enter systemic circulation.

The following diagram outlines the major metabolic fates of hydrocinnamic acid.

References

- 1. Design, synthesis, and biological evaluation of deuterated phenylpropionic acid derivatives as potent and long-acting free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. aocs.org [aocs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biotransformation of natural hydroxycinnamic acids by gut microbiota from normal and cerebral ischemia-reperfusion injured rats: a comparative study - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Hydroxycinnamic acids on gut microbiota and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Biological Activities of p-Hydroxycinnamic Acids in Maintaining Gut Barrier Integrity and Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Hydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated hydrocinnamic acid. Understanding the subtle yet significant impact of deuterium substitution is crucial for applications in drug development, metabolic research, and analytical sciences. This document details properties such as acidity (pKa), lipophilicity (logP), solubility, melting and boiling points, and spectroscopic characteristics. Furthermore, it offers detailed experimental protocols for the determination of these properties and the synthesis of deuterated hydrocinnamic acid.

Introduction to Deuterated Hydrocinnamic Acid

Hydrocinnamic acid, also known as 3-phenylpropanoic acid, is a simple aromatic carboxylic acid. The replacement of one or more hydrogen atoms with its heavy isotope, deuterium (²H or D), results in deuterated hydrocinnamic acid. This isotopic substitution can subtly alter the molecule's physicochemical properties due to the kinetic isotope effect (KIE) and changes in vibrational energies of chemical bonds. These alterations can have profound implications for a molecule's metabolic stability, pharmacokinetic profile, and utility as an internal standard in analytical studies. The most common commercially available deuterated forms are hydrocinnamic acid-d5 (where the phenyl ring is deuterated) and hydrocinnamic acid-d9 (fully deuterated).

Core Physicochemical Properties

The introduction of deuterium can lead to minor but measurable changes in the physicochemical properties of hydrocinnamic acid. The following tables summarize the available quantitative data for both the non-deuterated and deuterated forms.

Table 1: Comparison of Physicochemical Properties of Hydrocinnamic Acid and its Deuterated Analogs

| Property | Hydrocinnamic Acid (Non-deuterated) | Deuterated Hydrocinnamic Acid (Estimated/Observed) |

| Molecular Formula | C₉H₁₀O₂ | C₉H₅D₅O₂ (d5), C₉HD₉O₂ (d9) |

| Molecular Weight | 150.17 g/mol | ~155.20 g/mol (d5), ~159.23 g/mol (d9) |

| Melting Point | 47-49 °C[1] | Expected to be very similar to the non-deuterated form, with a potential slight increase. |

| Boiling Point | 280 °C[1] | Expected to be slightly higher than the non-deuterated form. |

| pKa (in H₂O) | 4.66[2] | Estimated to be slightly higher (~4.68 - 4.75) due to the electron-donating effect of deuterium. |

| logP (Octanol/Water) | 1.84[3] | Expected to be very similar to the non-deuterated form. |

| Aqueous Solubility | 5.9 g/L at 20 °C[3] | Expected to be slightly lower than the non-deuterated form. |

Detailed Experimental Protocols

Synthesis of Deuterated Hydrocinnamic Acid

The synthesis of deuterated hydrocinnamic acid can be achieved through the reduction of deuterated cinnamic acid.

Protocol for the Synthesis of Hydrocinnamic Acid-d9:

This protocol is adapted from the general procedure for the reduction of cinnamic acid.

-

Materials: Cinnamic acid-d8, Deuterium gas (D₂), Palladium on carbon (Pd/C, 10%), Ethyl acetate (anhydrous).

-

Procedure:

-

Dissolve cinnamic acid-d8 (1 equivalent) in anhydrous ethyl acetate in a high-pressure reaction vessel.

-

Add a catalytic amount of 10% Pd/C (e.g., 5 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by purging with deuterium gas.

-

Pressurize the vessel with deuterium gas (typically 3-4 atm).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or ¹H NMR).

-

Carefully release the pressure and purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield hydrocinnamic acid-d9.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Diagram: Synthesis of Deuterated Hydrocinnamic Acid

References

Hydrocinnamic-2,2-D2 Acid: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydrocinnamic-2,2-D2 acid as a stable isotope-labeled internal standard for quantitative analysis. It covers the synthesis of the standard, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and its application in bioanalytical method validation.

Core Principles: The Role of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly in complex biological matrices, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. Hydrocinnamic-2,2-D2 acid, as a SIL analog of endogenous or xenobiotic hydrocinnamic acid, offers significant advantages in bioanalysis. The fundamental principle lies in the near-identical physicochemical properties of the deuterated standard to the unlabeled analyte. This ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery, and crucially, the same degree of ion suppression or enhancement in the mass spectrometer source. By adding a known amount of Hydrocinnamic-2,2-D2 acid to samples at the beginning of the workflow, variations during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of the target analyte.

Synthesis of Hydrocinnamic-2,2-D2 Acid

The synthesis of Hydrocinnamic-2,2-D2 acid can be achieved in a two-step process involving the deuteration of cinnamic acid at the alpha-position, followed by the reduction of the carbon-carbon double bond.

Experimental Protocol: Synthesis

Step 1: α-Deuteration of Cinnamic Acid

This procedure is adapted from methods for the deuteration of α-amino acids.

-

Preparation: In a sealed reaction vessel, dissolve cinnamic acid in a suitable solvent system, such as D₂O with a catalyst. A polymer catalyst like phenol-crosslinked salicylaldehyde–formaldehyde can be employed.

-

Reaction: Heat the mixture to facilitate the H/D exchange at the α-position. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signal at the α-carbon.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the deuterated cinnamic acid (Cinnamic-α-d1 acid) is isolated by adjusting the pH to precipitate the acid, followed by filtration and drying.

Step 2: Reduction of Deuterated Cinnamic Acid

This procedure is based on established methods for the reduction of cinnamic acid.

-

Reaction Setup: In a hydrogenation apparatus, dissolve the Cinnamic-α-d1 acid in a suitable solvent like ethanol. A hydrogenation catalyst, such as Palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The reaction vessel is purged with deuterium gas (D₂) and the reaction is carried out under a D₂ atmosphere with stirring. The progress of the reduction can be monitored by techniques such as thin-layer chromatography (TLC) or the disappearance of the starting material by LC-MS.

-

Isolation and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude Hydrocinnamic-2,2-D2 acid. The product can be further purified by recrystallization or column chromatography to achieve high purity.

Quantitative Analysis Using Hydrocinnamic-2,2-D2 Acid

Hydrocinnamic-2,2-D2 acid is an ideal internal standard for the quantification of hydrocinnamic acid and its derivatives in biological matrices such as plasma, urine, and tissue homogenates by LC-MS/MS.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: Protein Precipitation (for Plasma Samples)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a known concentration of Hydrocinnamic-2,2-D2 acid working solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions

| Parameter | Setting |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Start with 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. |

3. Mass Spectrometry Conditions

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Analyte (Hydrocinnamic Acid): Precursor ion (m/z) 149.1 → Product ion (m/z) 105.1 |

| Internal Standard (Hydrocinnamic-2,2-D2 Acid): Precursor ion (m/z) 151.1 → Product ion (m/z) 107.1 | |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Data Presentation and Method Validation

A bioanalytical method utilizing Hydrocinnamic-2,2-D2 acid as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following table presents representative data for such a validated method.

Disclaimer: The following data is illustrative and based on typical performance characteristics of LC-MS/MS assays for small molecules using stable isotope-labeled internal standards. Specific values may vary depending on the analyte, matrix, and instrumentation.

Table 1: Representative Bioanalytical Method Validation Data

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Calibration Range | 1 - 1000 ng/mL | Dependent on expected concentrations |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |

| Limit of Detection (LOD) | 0.3 ng/mL | S/N > 3 |

| Intra-day Precision (%CV) | < 8% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | < 10% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ± 10% | Within ± 15% (± 20% at LLOQ) |

| Recovery (%) | 85 - 95% | Consistent and reproducible |

| Matrix Effect (%) | 92 - 103% | Within acceptable limits |

Visualizations

Diagram 1: Experimental Workflow

Caption: A typical experimental workflow for quantitative bioanalysis.

Diagram 2: Metabolic Pathway of Hydrocinnamic Acid

Caption: Simplified metabolic pathway of hydrocinnamic acid.

Technical Guide: Hydrocinnamic-2,2-D2 Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hydrocinnamic-2,2-D2 acid, a deuterated form of hydrocinnamic acid, for its application in research and development. This document outlines its commercial availability, key technical specifications, and detailed protocols for its use in analytical and metabolic studies.

Commercial Suppliers and Technical Data

Hydrocinnamic-2,2-D2 acid (CAS No. 19136-97-1) is a specialized chemical primarily used as an internal standard in mass spectrometry-based analyses or as a tracer in metabolic research. The primary commercial supplier identified is LGC Standards, which distributes products from Toronto Research Chemicals (TRC).

Below is a summary of the available quantitative data for Hydrocinnamic-2,2-D2 acid. Please note that pricing and real-time availability are subject to change and should be confirmed directly with the supplier.

| Parameter | Value | Source |

| Product Name | Hydrocinnamic-alpha,alpha-d2 Acid | LGC Standards[1][2] |

| Brand | Toronto Research Chemicals (TRC) | LGC Standards[1] |

| CAS Number | 19136-97-1 | LGC Standards[1][2] |

| Molecular Formula | C₉D₂H₈O₂ | LGC Standards[1][2] |

| Molecular Weight | 152.187 | LGC Standards[1][2] |

| Chemical Purity | Minimum 98% | LGC Standards[2] |

| Isotopic Purity | 98 atom % D | LGC Standards[2] |

| Product Format | Neat | LGC Standards[3] |

| Storage Temperature | Room Temperature | LGC Standards[2] |

| Unlabelled CAS No. | 501-52-0 | LGC Standards[1][2] |

A comprehensive Certificate of Analysis (CoA), including detailed analytical data from NMR, MS, and HPLC, is typically provided by the supplier with the product.[4][5][6]

Applications in Research

Deuterium-labeled compounds like Hydrocinnamic-2,2-D2 acid are invaluable tools in several research areas:

-

Pharmacokinetic Studies: Deuteration at a metabolically active site can alter the rate of metabolism, a phenomenon known as the kinetic isotope effect.[7] Specifically, deuteration at the α-position of phenylpropionic acid has been explored to inhibit β-oxidation, thereby improving the pharmacokinetic profiles of drug candidates.[8]

-

Metabolic Tracing: This compound can be used as a tracer to study the metabolic fate of hydrocinnamic acid and related phenylpropanoids in biological systems.[9][10]

-

Quantitative Analysis: It serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. Since it has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes and experiences similar ionization effects, allowing for accurate quantification of the endogenous analyte.[11][12][13][14]

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a detailed methodology for a common use of Hydrocinnamic-2,2-D2 acid as an internal standard in LC-MS/MS analysis for the quantification of endogenous hydrocinnamic acid in a biological matrix (e.g., plasma).

Protocol: Quantification of Hydrocinnamic Acid in Plasma using Hydrocinnamic-2,2-D2 Acid as an Internal Standard

1. Materials and Reagents

-

Hydrocinnamic-2,2-D2 acid (Internal Standard, IS)

-

Hydrocinnamic acid (Analyte standard)

-

Blank plasma

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve hydrocinnamic acid in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Hydrocinnamic-2,2-D2 acid in methanol.

-

Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the protein precipitation solvent.

3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 150 µL of the internal standard working solution.

-

Vortex vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example)

-

LC System: A standard UHPLC system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions:

-

Hydrocinnamic acid: Precursor ion (m/z) -> Product ion (m/z)

-

Hydrocinnamic-2,2-D2 acid: Precursor ion (m/z+2) -> Product ion (m/z+2)

-

Note: Specific MRM transitions need to be optimized.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of hydrocinnamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using Hydrocinnamic-2,2-D2 acid as an internal standard in a quantitative LC-MS/MS assay.

References

- 1. Buy Online CAS Number 19136-97-1 - TRC - Hydrocinnamic-Alpha,Alpha-d2 Acid | LGC Standards [lgcstandards.com]

- 2. Hydrocinnamic-alpha,alpha-d2 Acid | LGC Standards [lgcstandards.com]

- 3. TRC Reference Materials | LGC Standards [lgcstandards.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 6. LGC Group [www2.lgcgroup.com]

- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of deuterated phenylpropionic acid derivatives as potent and long-acting free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 13. texilajournal.com [texilajournal.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Isotopic Purity of Hydrocinnamic-2,2-D2 Acid for Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Hydrocinnamic-2,2-D2 acid, a crucial internal standard for quantitative mass spectrometry applications. Understanding the isotopic distribution of this compound is paramount for ensuring the accuracy and reliability of analytical data in research, clinical diagnostics, and drug development.

Introduction: The Importance of Isotopic Purity

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are the gold standard for correcting analytical variability. Hydrocinnamic-2,2-D2 acid, with two deuterium atoms at the alpha-position to the carboxylic acid, is an ideal internal standard for the quantification of its unlabeled counterpart, hydrocinnamic acid. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. The mass difference allows the mass spectrometer to differentiate between the standard and the analyte.

The accuracy of quantification is directly dependent on the isotopic purity of the deuterated standard. The presence of unlabeled (D0) or partially labeled (D1) species can interfere with the measurement of the analyte, especially at low concentrations, leading to inaccurate results. Therefore, a thorough characterization of the isotopic distribution of the deuterated standard is essential.

Isotopic Distribution of Hydrocinnamic-2,2-D2 Acid

The isotopic purity of a deuterated compound is typically reported as an "atom percent D," which represents the percentage of deuterium at the labeled positions. However, for precise quantitative work, it is crucial to understand the distribution of all isotopic species (isotopologues). A high-quality batch of Hydrocinnamic-2,2-D2 acid will predominantly consist of the desired D2 species, with minimal amounts of D0 and D1 species.

Below is a table summarizing a typical isotopic distribution for a commercial batch of Hydrocinnamic-2,2-D2 acid with a stated isotopic purity of ≥98 atom % D.

| Isotopologue | Chemical Formula | Mass Shift | Relative Abundance (%) |

| D0 | C₉H₁₀O₂ | M+0 | < 0.5 |

| D1 | C₉H₉DO₂ | M+1 | < 2.0 |

| D2 | C₉H₈D₂O₂ | M+2 | > 97.5 |

Note: The values in this table are representative and may vary between different manufacturing batches. It is crucial to consult the Certificate of Analysis for the specific lot being used.

Experimental Protocol for Determining Isotopic Purity by High-Resolution Mass Spectrometry

The determination of the isotopic purity of Hydrocinnamic-2,2-D2 acid is best achieved using high-resolution mass spectrometry (HRMS), which can resolve the different isotopologues.

1. Sample Preparation:

-

Prepare a stock solution of Hydrocinnamic-2,2-D2 acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase for LC-MS analysis or a suitable solvent for direct infusion.

2. Instrumentation:

-

A high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of achieving a resolution of at least 70,000 FWHM is recommended.

-

The mass spectrometer can be coupled to a liquid chromatography system (LC-HRMS) or used with a direct infusion electrospray ionization (ESI) source.

3. Mass Spectrometry Parameters (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.0 kV

-

Sheath Gas Flow Rate: 35 (arbitrary units)

-

Auxiliary Gas Flow Rate: 10 (arbitrary units)

-

Capillary Temperature: 320 °C

-

Scan Range: m/z 100-200

-

Resolution: 70,000 FWHM

-

AGC Target: 1e6

-

Maximum Injection Time: 100 ms

4. Data Analysis:

-

Acquire the full scan mass spectrum of the Hydrocinnamic-2,2-D2 acid solution.

-

Identify the ion corresponding to the deprotonated molecule [M-H]⁻. The expected m/z values are:

-

D0 ([C₉H₉O₂]⁻): m/z 149.0608

-

D1 ([C₉H₈DO₂]⁻): m/z 150.0671

-

D2 ([C₉H₇D₂O₂]⁻): m/z 151.0734

-

-

Extract the ion chromatograms for each isotopologue and integrate the peak areas.

-

Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

Logical Workflow for Isotopic Purity Assessment

The following diagram illustrates the workflow for assessing the isotopic purity of Hydrocinnamic-2,2-D2 acid.

Caption: Workflow for Isotopic Purity Determination.

Potential Metabolic Pathways

While Hydrocinnamic-2,2-D2 acid is primarily used as a non-metabolized internal standard, understanding the potential metabolic pathways of its unlabeled counterpart can be relevant in certain experimental contexts. Hydroxycinnamic acids, which are structurally similar to hydrocinnamic acid, undergo metabolism in biological systems. The primary metabolic transformations include decarboxylation and reduction. Deuteration at the alpha-position, as in Hydrocinnamic-2,2-D2 acid, is a common strategy to block metabolism at this site, thereby increasing the compound's stability and making it a more reliable internal standard.

The following diagram illustrates a generalized metabolic pathway for a related compound, hydroxycinnamic acid.

Caption: Generalized Metabolic Pathways of a Related Compound.

Conclusion

The precise determination of the isotopic purity of Hydrocinnamic-2,2-D2 acid is a critical step in ensuring the validity of quantitative mass spectrometry assays. By employing high-resolution mass spectrometry and following a rigorous analytical protocol, researchers can accurately characterize the isotopic distribution of their internal standards. This diligence provides a solid foundation for high-quality, reproducible data in a wide range of scientific and clinical applications.

A Technical Guide to the Natural Abundance of Deuterium in Hydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the natural abundance of deuterium and its relevance to the study of organic molecules, with a specific focus on hydrocinnamic acid. While the general abundance of deuterium in nature is well-established, its precise distribution within a specific molecule is subject to isotopic fractionation. Understanding this distribution is critical in various fields, including drug development, metabolism studies, and authentication of natural products. This document outlines the theoretical background, experimental methodologies for determination, and data representation for the natural deuterium abundance in hydrocinnamic acid.

Natural Abundance of Deuterium: A General Overview

Deuterium (²H or D) is a stable isotope of hydrogen with a nucleus containing one proton and one neutron. It is significantly less abundant than the primary hydrogen isotope, protium (¹H). The natural abundance of deuterium is typically expressed in parts per million (ppm). While this value varies slightly depending on the geographical location and the source of water, a standardized value is often used for general reference.

Table 1: General Natural Abundance of Deuterium

| Isotope | Symbol | Natural Abundance (Atom Percent) | Natural Abundance (ppm) |

| Protium | ¹H | ~99.985% | ~999,850 |

| Deuterium | ²H | ~0.015% | ~150 |

Note: These values are approximate and can vary. The Vienna Standard Mean Ocean Water (VSMOW) is often used as a reference standard for hydrogen and oxygen isotopes.

Isotopic Fractionation in Hydrocinnamic Acid

The natural abundance of deuterium within a specific organic molecule like hydrocinnamic acid (C₉H₁₀O₂) can deviate from the general values presented in Table 1. This phenomenon is known as isotopic fractionation . Fractionation occurs due to the mass difference between ¹H and ²H, which leads to slight differences in the vibrational energies of chemical bonds. As a result, chemical and enzymatic reactions can proceed at slightly different rates for molecules containing deuterium, leading to its enrichment or depletion at specific molecular sites.

The biosynthesis of hydrocinnamic acid, a phenylpropanoid, involves a series of enzymatic steps starting from phenylalanine. Each of these steps can contribute to a unique isotopic signature in the final molecule. Therefore, determining the site-specific natural abundance of deuterium in hydrocinnamic acid can provide insights into its biosynthetic pathway and origin.

Caption: Isotopic fractionation during the biosynthesis of hydrocinnamic acid.

Experimental Protocols for Determining Deuterium Abundance

The determination of the natural abundance of deuterium in organic molecules like hydrocinnamic acid requires sensitive analytical techniques. The two primary methods employed are Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

This method provides the overall deuterium abundance in the molecule.

3.1.1. Principle

The sample is first separated by gas chromatography. The eluted compound is then quantitatively converted to hydrogen gas (H₂) and CO₂ in a high-temperature reactor. The resulting gases are introduced into the isotope ratio mass spectrometer, which measures the ratio of ²H¹H to ¹H₂.

3.1.2. Experimental Workflow

Caption: Generalized workflow for GC-IRMS analysis of hydrocinnamic acid.

3.1.3. Detailed Protocol

-

Sample Preparation:

-

Ensure the hydrocinnamic acid sample is pure. If in a complex matrix, appropriate extraction and purification steps (e.g., liquid-liquid extraction, solid-phase extraction) must be performed.

-

For GC analysis, derivatization (e.g., silylation or methylation) of the carboxylic acid group may be necessary to improve volatility and chromatographic performance. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Accurately weigh the derivatized sample into a tin or silver capsule.

-

-

Gas Chromatography (GC) Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Oven Program: A temperature gradient is programmed to ensure good separation of hydrocinnamic acid from any other components. A typical program might start at 60°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: High-purity helium.

-

-

High-Temperature Conversion:

-

The GC eluent is passed through a ceramic reactor tube packed with a reducing agent (e.g., chromium) at a high temperature (typically 1000-1450°C).

-

This process quantitatively converts the organic-bound hydrogen to H₂ gas.

-

-

Isotope Ratio Mass Spectrometry (IRMS):

-

The H₂ gas is introduced into the ion source of the IRMS.

-

The ions (m/z 2 for ¹H₂ and m/z 3 for ²H¹H) are separated by a magnetic field and detected simultaneously by a Faraday cup collector array.

-

The ratio of the ion currents is used to determine the ²H/¹H ratio.

-

-

Data Analysis:

-

The results are expressed in delta (δ) notation in per mil (‰) relative to the VSMOW standard.

-

δ²H (‰) = [((²H/¹H)sample / (²H/¹H)VSMOW) - 1] * 1000

-

Calibration is performed using international and in-house reference materials with known ²H/¹H ratios.

-

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (²H-SNIF-NMR)

This technique allows for the determination of the deuterium abundance at specific positions within the molecule.

3.2.1. Principle

²H-NMR spectroscopy is used to obtain a spectrum where the signal intensity of each resolved resonance is proportional to the concentration of deuterium at that specific molecular site.

3.2.2. Detailed Protocol

-

Sample Preparation:

-

A relatively high concentration of the purified hydrocinnamic acid sample is required.

-

The sample must be dissolved in a non-deuterated solvent with high isotopic purity to avoid large solvent signals that would overwhelm the signals from the analyte. Suitable solvents include highly purified carbon tetrachloride (CCl₄) or specific aprotic organic solvents.

-

An internal standard with a known deuterium content, such as tetramethylurea (TMU), is added for quantification.

-

-

NMR Spectroscopy Parameters:

-

Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) equipped with a sensitive cryoprobe is recommended for natural abundance measurements.

-

Nucleus: ²H (Deuterium).

-

Pulse Sequence: A simple pulse-acquire sequence is typically used. To improve sensitivity and resolution, proton decoupling may be applied.

-

Acquisition Parameters:

-

A long relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the deuterium nuclei).

-

A large number of scans (several thousand) are required to achieve an adequate signal-to-noise ratio for natural abundance signals.

-

-

Lock: The spectrometer's field-frequency lock must be turned off as it operates at the deuterium frequency. Shimming is performed on the proton signal of the sample before switching to deuterium acquisition.

-

-

Data Processing and Analysis:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

The integral of each distinct deuterium signal is carefully measured.

-

The site-specific deuterium content is calculated by comparing the integral of each signal to the integral of the internal standard. The results are often expressed as (D/H)i for each site i.

-

Conclusion

Determining the natural abundance of deuterium in hydrocinnamic acid provides valuable information for researchers in drug development and other scientific fields. While the overall abundance can be measured with high precision using GC-IRMS, the site-specific distribution, which is a result of isotopic fractionation during biosynthesis, can be elucidated using the more specialized ²H-SNIF-NMR technique. The detailed protocols provided in this guide offer a starting point for researchers aiming to perform these analyses. Careful sample preparation and optimization of instrumental parameters are paramount to obtaining accurate and reproducible results.

An In-depth Technical Guide to the Biosynthesis of Hydroxycinnamic Acids in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hydroxycinnamic acids (HCAs) are a major class of plant phenolic compounds derived from the phenylpropanoid pathway. They serve as crucial precursors for a vast array of secondary metabolites, including lignins, flavonoids, and coumarins, and play significant roles in plant development, defense, and response to environmental stimuli. A thorough understanding of their biosynthesis is critical for applications in agriculture, human health, and drug development. This guide provides a detailed overview of the core biosynthetic pathway, the key enzymes involved, regulatory mechanisms, and standard experimental protocols for their analysis.

The Core Biosynthetic Pathway

The biosynthesis of hydroxycinnamic acids is a cornerstone of secondary metabolism in plants, originating from the shikimate pathway. This pathway provides the aromatic amino acid L-phenylalanine, which serves as the primary precursor.[1] The central phenylpropanoid pathway then converts L-phenylalanine into 4-coumaroyl-CoA, a key intermediate that stands at the divergence point for numerous downstream metabolic branches.[2][3][4]

The three core enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL) : This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, committing carbon flux from primary to secondary metabolism.[5] In some plants, PAL can also exhibit tyrosine ammonia-lyase (TAL) activity, directly converting L-tyrosine to p-coumaric acid.[1][6]

-

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position of the aromatic ring to yield p-coumaric acid.[7][8][9] This is a critical regulatory step in the pathway.[10]

-

4-Coumarate:CoA Ligase (4CL) : This enzyme activates p-coumaric acid (and other hydroxycinnamic acids) by catalyzing the formation of a high-energy thioester bond with coenzyme A, yielding p-coumaroyl-CoA.[11][12] Isoforms of 4CL often exhibit different substrate specificities, which helps channel intermediates into specific downstream pathways like lignin or flavonoid biosynthesis.[3][4][11]

From p-coumaroyl-CoA, the pathway branches to produce other major HCAs:

-

Caffeic Acid : p-Coumaric acid is hydroxylated at the 3-position by p-coumarate 3-hydroxylase (C3'H) .

-

Ferulic Acid : Caffeic acid is methylated by Caffeic acid O-methyltransferase (COMT) to produce ferulic acid.[7][13]

-

Sinapic Acid : Ferulic acid undergoes further hydroxylation by ferulate 5-hydroxylase (F5H) , followed by methylation via COMT to yield sinapic acid.[7][13]

These acids can then be incorporated into cell walls, conjugated with other molecules, or serve as precursors for other metabolites.[1]

Caption: Core biosynthetic pathway of hydroxycinnamic acids in plants.

Key Enzymes and Their Properties

The enzymes of the phenylpropanoid pathway are well-characterized. They are often encoded by small gene families, with different isoforms showing distinct expression patterns and kinetic properties, allowing for fine-tuned metabolic control.[3][10][11]

Table 1: Key Enzymes in Hydroxycinnamic Acid Biosynthesis

| Enzyme | Abbreviation | EC Number | Function & Mechanism |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Catalyzes the stereospecific, non-oxidative elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[5] The active site contains a 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) cofactor that acts as an electrophile.[5][14] |

| Cinnamate 4-hydroxylase | C4H | 1.14.13.11 | A P450-dependent monooxygenase that hydroxylates the C4 position of cinnamate.[8] It requires NADPH-cytochrome P450 reductase for electron transfer.[8][9] |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | Catalyzes the ATP-dependent activation of p-coumaric acid and other HCAs to their corresponding CoA thioesters.[12] This is a two-step reaction involving an acyl-adenylate intermediate. |

| p-Coumarate 3-hydroxylase | C3'H | 1.14.14.96 | A P450-dependent monooxygenase that hydroxylates p-coumaric acid at the C3 position to form caffeic acid. |

| Caffeic acid O-methyltransferase | COMT | 2.1.1.68 | Transfers a methyl group from S-adenosyl methionine (SAM) to the 3-hydroxyl group of caffeic acid to form ferulic acid, and to the 5-hydroxyl group of 5-hydroxyferulic acid to form sinapic acid.[13] |

| Ferulate 5-hydroxylase | F5H | 1.14.13.- | A P450-dependent monooxygenase that hydroxylates ferulic acid at the C5 position to form 5-hydroxyferulic acid, a key step in the biosynthesis of syringyl (S) lignin monomers.[7] |

Regulation of Biosynthesis

The biosynthesis of HCAs is tightly regulated at multiple levels in response to developmental cues and environmental signals.

-

Transcriptional Regulation : The expression of pathway genes is induced by various stimuli, including UV light, wounding, and pathogenic attack, indicating their role in plant defense and stress adaptation.[5][15] Transcription factors, such as MYB proteins, have been identified as both positive and negative regulators of the pathway.[6]

-

Feedback Inhibition : There is evidence for feedback regulation within the pathway. For instance, reduced C4H activity can lead to a feedback down-regulation of PAL, suggesting a mechanism to control the metabolic flux at the entry point.[16] The accumulation of cinnamic acid, the product of the PAL reaction, can act as a negative regulator.[16]

-

Metabolic Channeling : Some enzymes of the pathway, such as PAL and C4H, are associated with the endoplasmic reticulum.[8][17] This co-localization is believed to facilitate metabolic channeling, where intermediates are passed directly from one enzyme to the next, increasing efficiency and preventing the diffusion of potentially toxic intermediates.

-

Coordinated Regulation : In some organisms, the HCA degradation pathway is co-regulated with other metabolic pathways. For example, in Agrobacterium fabrum, HCA degradation and iron acquisition pathways are coordinately expressed, which may provide an advantage in environments rich in HCAs but poor in iron, such as the plant rhizosphere.[18][19]

Experimental Protocols

Analyzing and quantifying HCAs and the activity of their biosynthetic enzymes are fundamental tasks in plant metabolomics and biochemistry.

Quantification of Hydroxycinnamic Acids by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common method for the separation and quantification of HCAs.[20][21][22]

Generalized Protocol:

-

Sample Preparation (Extraction) :

-

Pulverize dried plant material (e.g., leaves, stems) to a fine powder.

-

Extract the powder with a solvent, typically an aqueous solution of ethanol or methanol (e.g., 80% ethanol), often at an elevated temperature (e.g., 50-80°C) to improve efficiency.[20][23]

-

Concentrate the extract in vacuo.

-

For analysis of ester-bound HCAs, an alkaline hydrolysis step (e.g., using NaOH) is required to release the free acids prior to analysis.[23][24]

-

Re-dissolve the final extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions :

-

Column : A reverse-phase C18 column is typically used (e.g., 250 mm × 4.6 mm, 5 µm particle size).[20]

-

Mobile Phase : A gradient elution is employed using two solvents: (A) an acidified aqueous solution (e.g., 0.1-0.5% acetic acid in water) and (B) an organic solvent like acetonitrile or methanol.[20][24]

-

Flow Rate : A standard flow rate is 1.0 mL/min.[20]

-

Detection : A DAD is set to monitor wavelengths around 310-330 nm, which is the absorption maximum for many HCAs.[20][21][24]

-

-

Quantification :

Caption: General experimental workflow for HPLC quantification of HCAs.

Table 2: Representative HPLC-DAD Method Validation Parameters

| Parameter | Analyte | Value | Reference |

|---|---|---|---|

| Linear Range (mg/mL) | 1,5-Dicaffeoylquinic Acid | 0.025 - 0.4 | [20] |

| Chicoric Acid | 0.00625 - 0.1 | [20] | |

| trans-p-Hydroxycinnamic Acid | 0.011 - 0.352 | [24] | |

| Correlation Coefficient (r²) | All analytes | > 0.999 | [20][24] |

| LOD (mg/mL) | 1,5-Dicaffeoylquinic Acid | 5.46 × 10⁻³ | [20] |

| Chicoric Acid | 0.37 × 10⁻³ | [20] | |

| trans-p-Hydroxycinnamic Acid | 2.00 × 10⁻³ | [24] | |

| LOQ (mg/mL) | 1,5-Dicaffeoylquinic Acid | 16.54 × 10⁻³ | [20] |

| Chicoric Acid | 1.14 × 10⁻³ | [20] | |

| trans-p-Hydroxycinnamic Acid | 6.07 × 10⁻³ | [24] | |

| Recovery (%) | 1,5-Dicaffeoylquinic Acid | 101.16 - 104.18 | [20] |

| Chicoric Acid | 97.55 - 108.49 | [20] |

| | trans-p-Hydroxycinnamic Acid | 103.3 ± 1.1 |[24] |

Spectrophotometric Enzyme Activity Assays

Enzyme activity assays are crucial for characterizing enzyme kinetics and understanding metabolic regulation. Simple spectrophotometric methods are available for the primary enzymes of the pathway.[25]

Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity: This assay measures the formation of trans-cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at approximately 290 nm.[17][26][27][28]

-

Enzyme Extraction : Homogenize fresh plant tissue in an extraction buffer (e.g., Tris-HCl, pH 8.5) on ice. Centrifuge to pellet cell debris and use the supernatant as the crude enzyme extract.

-

Reaction Mixture : Prepare a reaction mixture containing buffer (e.g., 10 mM Tris-HCl, pH 8.0-8.5) and a saturating concentration of L-phenylalanine (e.g., 40 mM).[27]

-

Assay : Pre-warm the reaction mixture to the desired temperature (e.g., 30-37°C).[27] Initiate the reaction by adding a small volume of the enzyme extract.

-

Measurement : Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 290 nm over time (e.g., for 2-15 minutes).[17][27]

-

Calculation : Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid.

Caption: Workflow for a typical spectrophotometric enzyme activity assay.

Note on C4H Assay : A similar spectrophotometric assay can be performed for C4H by monitoring the formation of p-coumaric acid from cinnamic acid. However, as C4H is a microsomal enzyme, the protocol requires the isolation of the microsomal fraction from the initial plant homogenate through ultracentrifugation.[17]

Gene Expression Analysis by RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the transcript levels of genes encoding biosynthetic enzymes, providing insight into transcriptional regulation.[29][30]

Generalized Workflow:

-

RNA Extraction : Isolate total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

Quality Control : Assess RNA integrity and quantity using gel electrophoresis and spectrophotometry (e.g., NanoDrop).

-

DNase Treatment : Remove any contaminating genomic DNA.

-

Reverse Transcription (cDNA Synthesis) : Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qPCR : Perform the quantitative PCR using gene-specific primers for the target genes (e.g., PAL, C4H, 4CL) and one or more stably expressed reference (housekeeping) genes for normalization. A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of DNA in real-time.

-

Data Analysis : Calculate the relative expression of the target genes using a method such as the ΔΔCt (delta-delta-Ct) method. The results show the fold-change in gene expression under different conditions or in different tissues.[29]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. Structural, functional and evolutionary diversity of 4-coumarate-CoA ligase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. scielo.br [scielo.br]

- 13. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. arpi.unipi.it [arpi.unipi.it]

- 16. ils.unc.edu [ils.unc.edu]

- 17. Colocalization of l-Phenylalanine Ammonia-Lyase and Cinnamate 4-Hydroxylase for Metabolic Channeling in Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Coordinated Regulation of Species-Specific Hydroxycinnamic Acid Degradation and Siderophore Biosynthesis Pathways in Agrobacterium fabrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. d-nb.info [d-nb.info]

- 21. phcogj.com [phcogj.com]

- 22. phcogj.com [phcogj.com]

- 23. bbest.org.br [bbest.org.br]

- 24. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The Suitability of a Quantitative Spectrophotometric Assay for Phenylalanine Ammonia-lyase Activity in Barley, Buckwheat, and Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Suitability of a Quantitative Spectrophotometric Assay for Phenylalanine Ammonia-lyase Activity in Barley, Buckwheat, and Pea Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Genetic Determinants of Hydroxycinnamic Acid Metabolism in Heterofermentative Lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Stability of Deuterated Carboxylic Acids in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of deuterated carboxylic acids in solution. Understanding the factors that govern the stability of these compounds is critical for their effective use in research, particularly in drug development, where they serve as valuable tools for investigating pharmacokinetics, metabolism, and reaction mechanisms. This document details the intrinsic and extrinsic factors influencing their stability, provides experimental protocols for assessment, and presents quantitative data for select compounds.

Core Concepts in the Stability of Deuterated Carboxylic Acids

The stability of a deuterated carboxylic acid in solution is primarily influenced by two key phenomena: chemical degradation and hydrogen-deuterium (H/D) exchange.

Chemical Degradation: Like their non-deuterated counterparts, deuterated carboxylic acids can undergo various chemical degradation pathways, including hydrolysis, oxidation, and photolysis. The specific degradation route is dependent on the molecule's inherent structure and the surrounding environmental conditions.

Hydrogen-Deuterium (H/D) Exchange: This process involves the substitution of a deuterium atom on the carboxylic acid molecule with a proton from the solvent, or vice versa. The lability of a deuterium atom depends on its position within the molecule.

-

Deuterium on the Carboxyl Group (-COOD): This deuterium is highly labile and will rapidly exchange with protons in protic solvents like water.

-

Deuterium on Carbon Atoms (C-D): Deuterium atoms bonded to carbon are generally more stable. However, their susceptibility to exchange can be influenced by factors such as pH, temperature, and the presence of catalysts. Deuterium atoms on the α-carbon (the carbon adjacent to the carboxyl group) are more prone to exchange than those on other positions.

Kinetic Isotope Effect (KIE): The substitution of hydrogen with deuterium can alter the rate of chemical reactions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for reactions involving C-D bond cleavage. This phenomenon, known as the kinetic isotope effect, can slow down metabolic processes, thereby enhancing the stability and modifying the pharmacokinetic profile of a drug.[1][2] The rate of a reaction involving a C-H bond can be 6-10 times faster than the same reaction with a C-D bond.[3]

Factors Influencing Stability

Several factors can impact the stability of deuterated carboxylic acids in solution:

-

pH: The pH of the solution is a critical determinant of both chemical degradation and H/D exchange. Extreme pH values (highly acidic or basic) can catalyze hydrolysis and other degradation reactions. For H/D exchange, the rate is often at its minimum in the pH range of 2 to 3.

-

Temperature: Elevated temperatures generally accelerate the rates of both chemical degradation and H/D exchange reactions.

-

Catalysts: The presence of acid, base, or metal catalysts can facilitate H/D exchange.[4]

-

Solvent: The nature of the solvent can influence stability. In protic solvents, H/D exchange of the carboxylic acid deuterium is rapid. The use of deuterated solvents can minimize "back-exchange," which is the replacement of deuterium atoms with protons from the analytical mobile phase or sample diluent during analysis.

-

Light: Exposure to light, particularly UV light, can induce photolytic degradation.

-

Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.

Logical Relationship of Factors Affecting Stability

Caption: Factors influencing deuterated carboxylic acid stability.

Quantitative Stability Data

The following tables summarize stability data for select carboxylic acids. It is important to note that the stability of a deuterated carboxylic acid is highly specific to its molecular structure.

Table 1: Stability of Ibuprofen in Aqueous Solution [5][6][7][8][9]

| pH | Temperature (°C) | Degradation after 21 days (%) | t90 (days) | Activation Energy (Ea) (kcal/mol) |

| 3 | 20 | < 10 | > 21 | 19.17 |

| 4 | 20 | < 10 | > 21 | 20.60 |

| 5 | 20 | < 10 | > 21 | 21.81 |

| 6 | 20 | < 10 | ~444 | 24.22 |

| 7 | 20 | < 10 | > 21 | 22.45 |

| 8 | 20 | < 10 | > 21 | 21.16 |

| Undiluted | 4 | < 8 | > 14 | - |

| 2.5 mg/mL in NS | 4 | < 8 | > 14 | - |

| 2.5 mg/mL in D5W | 4 | < 8 | > 14 | - |

t90: Time for 10% degradation. NS: Normal Saline; D5W: 5% Dextrose in Water.

Table 2: Forced Degradation of Felbinac [10]

| Stress Condition | Reagent/Condition | Duration | Degradation (%) |

| Acid Hydrolysis | 0.1 M HCl | 8 h | 12.5 |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 15.2 |

| Oxidative | 3% H₂O₂ | 8 h | 10.8 |

| Thermal | 60°C | 24 h | 8.5 |

| Photolytic | UV light (254 nm) | 24 h | 6.3 |

Experimental Protocols

Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding degradation pathways.[8][11][12][13][14][15][16][17][18][19]

Objective: To accelerate the degradation of a deuterated carboxylic acid under various stress conditions to generate potential degradants for analytical method development and stability assessment.

Methodology:

-

Sample Preparation: Prepare a stock solution of the deuterated carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).[11][13]

-

Base Hydrolysis: Dilute the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature or elevated temperature for a specified period.[11][13]

-

Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Incubate at room temperature for a specified period.[11][12]

-

Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 60-80°C).[13][14]

-

Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) and/or visible light.[12][13]

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating analytical method, such as HPLC-UV/MS.

-

Data Analysis: Quantify the amount of the parent compound remaining and identify and quantify any degradation products formed.

H/D Exchange Rate Determination by LC-MS

Objective: To quantify the rate of hydrogen-deuterium exchange of specific deuterium atoms in a carboxylic acid under defined conditions.

Methodology:

-

Sample Preparation: Dissolve the deuterated carboxylic acid in a protic solvent (e.g., H₂O or a buffer with a specific pH) at a known concentration.

-

Incubation: Incubate the solution at a constant temperature.

-

Time-Point Sampling: At various time points, withdraw an aliquot of the sample.

-

Quenching (optional but recommended): To stop the exchange reaction, rapidly freeze the sample or dilute it into an aprotic solvent.

-

LC-MS Analysis: Analyze the samples using a suitable LC-MS method. The mass spectrometer is used to monitor the abundance of the deuterated and non-deuterated species over time.

-

Data Analysis: Plot the percentage of the deuterated species remaining versus time. Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the exchange rate constant.

Workflow for Stability Assessment

Caption: Workflow for stability assessment of deuterated acids.

Impact on Signaling Pathways and Drug Metabolism

The enhanced stability of deuterated carboxylic acids can have significant implications for their biological activity, particularly in the context of drug development.

Altered Metabolism and Pharmacokinetics

Deuteration at a site of metabolic oxidation can slow down the rate of metabolism, leading to a longer half-life and increased exposure of the drug.[20] This can potentially lead to a more favorable dosing regimen. However, it can also result in "metabolic switching," where the metabolic pathway is shifted to an alternative site on the molecule.[21][22] This can lead to the formation of different metabolites, which may have altered pharmacological or toxicological profiles. For instance, studies on deuterated analogues of valproic acid have shown that the position of deuteration influences the metabolic fate of the drug, with an intramolecular isotope effect observed in its hydroxylation.[23]

Modulation of Signaling Pathways

Deuterated fatty acids, a subclass of deuterated carboxylic acids, have been shown to modulate cellular signaling pathways. For example, deuterated polyunsaturated fatty acids can inhibit lipid peroxidation, a process implicated in cellular damage. This has relevance for signaling pathways sensitive to oxidative stress. Furthermore, fatty acids and their metabolites can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[2][3][24][25][26] By altering the metabolic profile of fatty acids, deuteration could indirectly influence PPAR signaling and other metabolic pathways.[2][25]

Simplified PPARα Signaling Pathway

Caption: Deuterated fatty acids can modulate PPARα signaling.

Conclusion

The chemical stability of deuterated carboxylic acids in solution is a multifaceted issue governed by the interplay of the molecule's intrinsic properties and its environment. A thorough understanding and assessment of both chemical degradation and hydrogen-deuterium exchange are paramount for the successful application of these compounds in research and drug development. The strategic use of deuteration can offer significant advantages in optimizing the pharmacokinetic and metabolic profiles of drug candidates, but requires careful consideration of potential metabolic switching. The experimental protocols and data presented in this guide provide a framework for researchers to evaluate the stability of their deuterated carboxylic acids and to leverage their unique properties in advancing scientific discovery.

References

- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 2. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuteration as a tool in investigating the role of protons in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative detection of C-deuterated drugs by CARS microscopy and Raman microspectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. A highly selective decarboxylative deuteration of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. Stress Testing: The Chemistry of Drug Degradation | Semantic Scholar [semanticscholar.org]

- 18. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. osti.gov [osti.gov]

- 22. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Studies on the metabolic fate of valproic acid in the rat using stable isotope techniques [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Enhancing Fatty Acid Oxidation Negatively Regulates PPARs Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Genetic and diet effects on Ppar-α and Ppar-γ signaling pathways in the Berlin Fat Mouse Inbred line with genetic predisposition for obesity - PMC [pmc.ncbi.nlm.nih.gov]

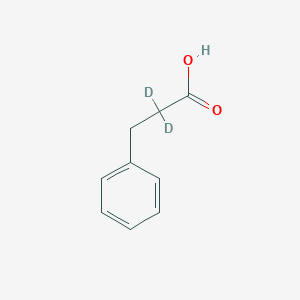

CAS number and chemical structure of Hydrocinnamic-2,2-D2 acid

An In-depth Technical Guide to Hydrocinnamic-2,2-D2 Acid

This guide provides comprehensive technical information on Hydrocinnamic-2,2-D2 acid, a deuterated form of hydrocinnamic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize stable isotope-labeled compounds for various applications, including metabolic studies, reaction mechanism elucidation, and as internal standards in quantitative analysis.

Chemical Identity and Structure

Hydrocinnamic-2,2-D2 acid, also known as 3-Phenylpropanoic-2,2-D2 acid or 2,2-dideuterio-3-phenylpropanoic acid, is a stable isotope-labeled derivative of hydrocinnamic acid.[1][2] The two hydrogen atoms on the carbon atom alpha to the carboxyl group are replaced with deuterium.

CAS Number: 19136-97-1[1][2][3]

Chemical Data Summary

A summary of the key chemical properties for Hydrocinnamic-2,2-D2 acid is presented below. For comparison, data for the unlabeled parent compound, Hydrocinnamic acid (CAS: 501-52-0), is also included.[4][5]

| Property | Hydrocinnamic-2,2-D2 acid | Hydrocinnamic acid (unlabeled) |

| Molecular Formula | C₉D₂H₈O₂[1][3] | C₉H₁₀O₂[4] |

| Molecular Weight | 152.187[1][2] | 150.17[5] |

| Accurate Mass | 152.081[1][2] | 150.06808[4] |

| IUPAC Name | 2,2-dideuterio-3-phenylpropanoic acid[1][2] | 3-phenylpropanoic acid[4] |

| SMILES | [2H]C([2H])(Cc1ccccc1)C(=O)O[1][2] | O=C(O)CCc1ccccc1[5] |

| InChI | InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2[1][2] | InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)[5] |

| Appearance | Solid[6] | White, crystalline solid[7] |

| Melting Point | 47-49 °C (for d9 version)[6] | 45-48 °C[5] |

| Boiling Point | Not specified | 280 °C[5] |

Experimental Protocols

General Synthesis Approach: Catalytic Deuteration of Cinnamic Acid

This protocol describes a general method for the synthesis of the unlabeled compound, which can be adapted for the deuterated analogue by using a deuterium source.

Objective: To synthesize hydrocinnamic acid via the reduction of the carbon-carbon double bond in cinnamic acid.

Reaction Scheme: C₆H₅CH=CHCOOH (Cinnamic Acid) + H₂ → C₆H₅CH₂CH₂COOH (Hydrocinnamic Acid)

Adaptation for Deuterated Synthesis: To produce Hydrocinnamic-2,2-D2 acid, the reaction would likely start from a precursor that allows for the specific introduction of deuterium at the alpha position, or through a method involving H-D exchange under specific catalytic conditions. A more direct, though potentially complex, route would be the catalytic reduction of cinnamic acid using deuterium gas (D₂) in a deuterated solvent with a suitable catalyst.

Materials:

-

Cinnamic Acid

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Solvent (e.g., Ethanol, Ethyl Acetate)

-

Hydrogen Gas (H₂) or Deuterium Gas (D₂) for labeled synthesis

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl)

Procedure (based on hydrogenation of cinnamic acid):

-

Dissolution: Cinnamic acid is dissolved in a suitable solvent, such as ethanol, inside a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of Pd/C is added to the solution.

-

Hydrogenation/Deuteration: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen (or deuterium) gas. The mixture is agitated (e.g., shaken or stirred) at room temperature or with gentle heating until the reaction is complete, which is typically indicated by the cessation of gas uptake.[8]

-

Catalyst Removal: The reaction mixture is filtered through a pad of celite or a similar filter aid to remove the palladium catalyst.

-

Work-up: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting residue is then taken up in a basic aqueous solution (e.g., NaOH).

-

Purification: The basic solution is washed with an organic solvent (e.g., ether) to remove any non-acidic impurities.

-

Acidification & Isolation: The aqueous layer is cooled in an ice bath and acidified with concentrated HCl until the product precipitates.

-

Drying: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to yield hydrocinnamic acid.[9] The yield for the unlabeled acid is typically high, often in the 80-90% range.[9]

Biological Significance and Pathways

Hydrocinnamic acid and its hydroxylated derivatives (hydroxycinnamic acids) are phenylpropanoids widely distributed in the plant kingdom.[10] They are synthesized from the amino acid phenylalanine via the shikimate pathway and play crucial roles in plant defense, structure, and signaling.[11][12] Hydrocinnamic acid itself is a known metabolite and has been studied for its biological activities.[13]

The general biosynthetic pathway for hydroxycinnamic acids, which are derivatives of the core hydrocinnamic acid structure, provides context for its biological origin.

Caption: Biosynthesis of hydroxycinnamic acids from L-phenylalanine.

This diagram illustrates the core enzymatic steps starting from L-phenylalanine, a product of the shikimate pathway, leading to the synthesis of various hydroxycinnamic acids.[11][12] The enzymes involved are Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate 3-hydroxylase (C3H), Caffeic acid O-methyltransferase (COMT), and Ferulate-5-hydroxylase (F5H).[11] Hydrocinnamic acid is the saturated (reduced) form of cinnamic acid.

References

- 1. Buy Online CAS Number 19136-97-1 - TRC - Hydrocinnamic-Alpha,Alpha-d2 Acid | LGC Standards [lgcstandards.com]

- 2. Hydrocinnamic-alpha,alpha-d2 Acid | LGC Standards [lgcstandards.com]

- 3. Buy Online CAS Number 19136-97-1 - TRC - Hydrocinnamic-Alpha,Alpha-d2 Acid | LGC Standards [lgcstandards.com]

- 4. Hydrocinnamic acid [webbook.nist.gov]

- 5. Hydrocinnamic acid 99 501-52-0 [sigmaaldrich.com]

- 6. Hydrocinnamic acid-d9,OH 98 atom % D [sigmaaldrich.com]

- 7. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 8. US5939581A - Processes for preparing hydrocinnamic acid - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

The Deuterium Switch: An In-depth Technical Guide to the Application of Deuterated Compounds in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its heavier, stable isotope deuterium, a process known as deuteration, has emerged as a powerful tool in modern drug development. This seemingly subtle modification can significantly alter a drug's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and greater efficacy. This technical guide provides a comprehensive overview of the principles, applications, and experimental methodologies associated with the use of deuterated compounds in pharmaceutical research. It is intended to serve as a core resource for researchers, scientists, and drug development professionals seeking to leverage this innovative approach.

The Core Principle: The Kinetic Isotope Effect